molecular formula C25H25ClN4 B11220061 7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11220061
M. Wt: 416.9 g/mol
InChI Key: CCCAKUMDNMGWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenyl and phenyl groups, as well as a dimethylpiperidine moiety

Preparation Methods

The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways . For example, it may act as an inhibitor of protein kinases, thereby modulating phosphorylation events and affecting cell proliferation and survival.

Comparison with Similar Compounds

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE can be compared with other similar compounds, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain the pyrrolo[2,3-d]pyrimidine core and are studied for their potential as kinase inhibitors.

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative is investigated for its antitubercular activity and has a similar core structure.

The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE lies in its specific substitution pattern and the presence of the dimethylpiperidine moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C25H25ClN4

Molecular Weight

416.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H25ClN4/c1-17-11-18(2)14-29(13-17)24-23-22(19-7-4-3-5-8-19)15-30(25(23)28-16-27-24)21-10-6-9-20(26)12-21/h3-10,12,15-18H,11,13-14H2,1-2H3

InChI Key

CCCAKUMDNMGWBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.